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(1-Phenylpropan-2-ylidene)hydrazine

Cat. No.: B11749158
M. Wt: 148.20 g/mol
InChI Key: WVNOIGGDYBWRBF-UHFFFAOYSA-N
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Description

(1-Phenylpropan-2-ylidene)hydrazine (CAS 103-02-6) is a hydrazone-based compound with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol. It is supplied as a high-purity material for research applications and requires cold-chain transportation, recommending storage in an inert atmosphere at 2-8°C . Hydrazone compounds, characterized by their -NHN=C- structure, are highly versatile building blocks in medicinal and agricultural chemistry research . They are recognized as privileged scaffolds in the investigation of new anti-infective agents. Research into analogous hydrazone derivatives has demonstrated promising biological activities, including significant antileishmanial properties against Leishmania donovani and potent activity against Mycobacterium tuberculosis . Furthermore, certain phenylhydrazone derivatives have shown potent, broad-spectrum fungicidal activity against common plant pathogens such as Rhizoctonia solani . The molecular structure of related compounds reveals that the hydrazine moiety can be nearly planar, which may influence its binding to biological targets . This combination of features makes this compound a valuable intermediate for synthesizing novel compounds for pharmacological and agrochemical discovery. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B11749158 (1-Phenylpropan-2-ylidene)hydrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenylpropan-2-ylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6H,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNOIGGDYBWRBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 1 Phenylpropan 2 Ylidene Hydrazine Systems

Fundamental Reaction Pathways Involving the Hydrazone (C=N-NH) Group

The hydrazone group (R₁R₂C=N-NH₂) is a versatile functional group that engages in several fundamental reaction pathways. These reactions are central to the chemical behavior of (1-Phenylpropan-2-ylidene)hydrazine.

Hydrazones are typically formed via a condensation reaction between a ketone or an aldehyde and hydrazine (B178648) or its derivatives. numberanalytics.comwikipedia.org Specifically, this compound is synthesized from the reaction of 1-phenylpropan-2-one with hydrazine. lookchem.com This formation is a reversible process.

The reverse reaction, hydrolysis, can occur where the hydrazone reacts with water to regenerate the parent carbonyl compound (1-phenylpropan-2-one) and hydrazine. wikipedia.orgacs.org The stability of hydrazones towards hydrolysis varies, with alkyl hydrazones being significantly more susceptible to hydrolysis than analogous oximes. wikipedia.org The pH of the solution plays a critical role in the rate of hydrolysis, which is catalyzed in acidic environments. acs.org

Hydrazones derived from hydrazine itself, such as this compound, can react with a second equivalent of a carbonyl compound to form an azine (R₂C=N-N=CR₂). wikipedia.org

Furthermore, hydrazones are key intermediates in the Wolff-Kishner reduction, a reaction that converts a carbonyl group into a methylene (B1212753) group. libretexts.orglibretexts.orgfiveable.me In this reaction, the hydrazone is formed in situ and then treated with a strong base at high temperatures, leading to the elimination of nitrogen gas (N₂) and the formation of the corresponding alkane. libretexts.orgfiveable.me

Detailed Mechanistic Elucidation of Hydrazone Formation and Interconversion

The formation of hydrazones is a well-studied reaction that proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.com The reaction can be catalyzed by acid and is influenced by several factors that affect its rate and equilibrium. numberanalytics.comstackexchange.com

The mechanism of hydrazone formation, including that of this compound, involves a sequence of distinct elementary steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine on the electrophilic carbonyl carbon of 1-phenylpropan-2-one. numberanalytics.comnumberanalytics.com This step leads to the formation of a zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is then transferred from the positively charged nitrogen to the negatively charged oxygen atom. numberanalytics.com This step results in a neutral tetrahedral intermediate known as a carbinolamine or aminomethanol. numberanalytics.comrsc.org

Protonation of the Hydroxyl Group: In an acid-catalyzed reaction, the hydroxyl group of the carbinolamine is protonated by an acid catalyst (like H₃O⁺), converting it into a good leaving group (-OH₂⁺).

Elimination of Water: The final step is the elimination of a water molecule from the protonated carbinolamine, driven by the lone pair of electrons on the adjacent nitrogen atom, which forms the C=N double bond of the hydrazone. numberanalytics.com The catalyst is regenerated in this step.

The key intermediate in this sequence is the carbinolamine , which is formed by the addition of the hydrazine to the carbonyl group. acs.orgrsc.org

The rate-limiting step in hydrazone formation is typically the dehydration of the carbinolamine intermediate, especially at neutral or near-neutral pH. nih.gov The transition state for this dehydration step is of significant interest. Computational and experimental studies on related systems suggest that the transition state can be stabilized by neighboring functional groups capable of intramolecular proton transfer. nih.govljmu.ac.uk

For example, the presence of a nearby acidic or basic group can facilitate the proton transfer to the leaving hydroxyl group via a five-, six-, or seven-membered ring transition state. nih.gov This intramolecular catalysis lowers the activation energy and accelerates the reaction. While this compound itself lacks such a group, its formation kinetics can be understood in the context of these principles. Computational studies using density functional theory (DFT) have been employed to model the transition states in both gas-phase and solution-phase hydrazone formation, providing insights into the energetics of the reaction pathway. nih.govmst.edunih.gov These studies help rationalize the observed reaction rates and the influence of substrate structure on the transition state energy.

Kinetic studies of hydrazone formation reveal a strong dependence on pH. rsc.orgnih.gov At very low pH, the hydrazine nucleophile is extensively protonated, reducing its nucleophilicity and slowing the initial attack on the carbonyl. At high pH, there is insufficient acid to effectively catalyze the dehydration of the carbinolamine intermediate. stackexchange.com Consequently, the reaction rate is typically maximal in a slightly acidic pH range, often between 4 and 6. numberanalytics.com

The rate-determining step changes with pH. rsc.org

At neutral to basic pH (e.g., pH > 5-6): The dehydration of the carbinolamine intermediate is generally the rate-limiting step. numberanalytics.comnih.gov This step is subject to acid catalysis.

At acidic pH (e.g., pH < 4-5): The initial nucleophilic attack of the hydrazine on the carbonyl group becomes rate-limiting because the concentration of the free, unprotonated hydrazine is low. rsc.org

Structural features of the carbonyl compound and the hydrazine also significantly impact the reaction kinetics.

FactorEffect on Reaction RateReasonReference
Electronic EffectsAlkyl carbonyls generally react faster than aryl carbonyls.Conjugation in aryl carbonyls stabilizes the ground state, which is disrupted upon forming the tetrahedral intermediate. nih.gov
Steric EffectsIncreased steric hindrance around the carbonyl group can decrease the rate of nucleophilic attack.Blocks the trajectory of the incoming hydrazine nucleophile. However, steric crowding can sometimes accelerate the breakdown of the tetrahedral intermediate. nih.gov
Aldehydes vs. KetonesAldehydes are generally more reactive and react faster than comparable ketones.Ketones are sterically more hindered and electronically less electrophilic than aldehydes. nih.gov
Intramolecular CatalysisPresence of neighboring acid/base groups on the carbonyl or hydrazine reactant accelerates the reaction.Facilitates proton transfer in the rate-limiting dehydration step via a stabilized transition state. nih.govljmu.ac.uk

Rearrangement Reactions and Tautomeric Equilibria in this compound Analogues

Hydrazones and their analogues are known to participate in various rearrangement reactions and exist in equilibrium with their tautomeric forms.

A fundamental tautomerism for this compound is the hydrazone-enehydrazine tautomerism . This is analogous to the keto-enol tautomerism in carbonyl compounds. reddit.com The hydrazone tautomer is generally more stable than the corresponding enehydrazine tautomer. The equilibrium involves the migration of a proton from the α-carbon (the CH₂ group of the propyl chain) to the imine nitrogen, with a corresponding shift of the double bond.

Another significant tautomerism observed in related systems, particularly hydroxy-substituted arylhydrazones, is the azo-hydrazone tautomerism . sci-hub.sersc.org This equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents on the aromatic rings. sci-hub.se While not directly applicable to the parent this compound, this phenomenon is crucial in the chemistry of its derivatives.

Studies on the Fischer indole (B1671886) synthesis with substituted phenylhydrazones have shown that the reaction can sometimes proceed with rearrangement or migration of substituents on the phenyl ring. nih.gov For example, the reaction of a 2,6-disubstituted phenylhydrazone can lead to a 4,7-disubstituted indole, which involves the apparent migration of a substituent. nih.gov

More direct examples of phenyl migration have been observed in the thermal or radical-initiated rearrangements of complex systems containing related structural motifs, such as 1,1-divinyl-2-phenylcyclopropanes. nih.govnih.gov In these cases, thermal isomerizations can lead to products resulting from complex cascades that include aromatic Cope rearrangements, where the phenyl group participates directly in the pericyclic reaction. nih.gov

Hydrazone-Hydrazine Tautomerism and its Spectroscopic Manifestations

The hydrazone-hydrazine tautomerism is a significant characteristic of this compound and its derivatives. This equilibrium involves the migration of a proton between the α-carbon and the terminal nitrogen atom of the hydrazine moiety. In the case of certain indolylhydrazones derived from this scaffold, this tautomeric interconversion has been observed and characterized using spectroscopic methods.

Specifically, for Methyl 2-(1-(1-Methyl-1H-indol-3-yl)-1-phenylpropan-2-ylidene)hydrazinecarboxylate, an interesting phenomenon was noted during the acquisition of its 13C{1H} NMR spectrum in a DMSO-d6 solution at 20 °C. An interconversion to the hydrazine tautomeric form occurred, resulting in the observation of two distinct sets of signals corresponding to both the hydrazone and hydrazine tautomers in an approximate 50:50 ratio acs.org. This provides direct spectroscopic evidence for the existence of this tautomeric equilibrium in solution.

Table 1: Spectroscopic Evidence for Hydrazone-Hydrazine Tautomerism

CompoundSpectroscopic MethodSolventObservationRatio (Hydrazone:Hydrazine)Reference
Methyl 2-(1-(1-Methyl-1H-indol-3-yl)-1-phenylpropan-2-ylidene)hydrazinecarboxylate13C{1H} NMRDMSO-d6Two distinct sets of signals for both tautomers~50:50 acs.org

Conformational Dynamics and Interconversion Pathways

The conformation is stabilized by intramolecular hydrogen bonds. In the case of the aforementioned compound, intramolecular C—H⋯N, C—H⋯O, and N—H⋯O interactions contribute to the stability of the observed conformation in the crystal lattice nih.gov. The study of polymorphs of related N-(aryl)-2-(propan-2-ylidene)hydrazine carbothioamides reveals that weak intermolecular interactions, such as C(sp³)–H⋯S hydrogen bonds, can lead to different crystalline forms with distinct self-assemblies rsc.org.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles from Hydrazone Scaffolds

Formation of Pyrazoles and Related Heterocyclic Ring Systems

Hydrazones, including this compound and its derivatives, are valuable precursors for the synthesis of pyrazoles, a class of five-membered nitrogen-containing heterocycles. The general and most common method for pyrazole (B372694) synthesis involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govrhhz.netresearchgate.net

Arylhydrazones of cross-conjugated enynones, which can be conceptually related to the this compound scaffold, undergo cyclization to form styryl-1H-pyrazoles. The condensation of 1,5-disubstituted pent-1-en-4-yn-1-ones with arylhydrazines initially yields the corresponding arylhydrazones. These hydrazones can then be cyclized by heating in high-boiling polar solvents like DMF or ethylene (B1197577) glycol to selectively produce 1,5-disubstituted 3-styrylpyrazoles in high yields (77–95%). rsc.org DFT calculations have shown that the cyclization at the triple bond is the most thermodynamically favorable pathway. rsc.org

Furthermore, multicomponent reactions provide an efficient route to pyrazoles. For example, a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles involves the initial formation of a 3-substituted pyrazole through the cyclization of a hydrazine with an enaminone, followed by a Ullmann coupling. nih.gov Another approach involves the in situ generation of 1,3-dicarbonyl compounds which then react with hydrazines to form pyrazoles. nih.gov

Intramolecular Oxidative Cyclization Reactions of Indolylhydrazones

Indolylhydrazones derived from structures related to this compound can undergo intramolecular oxidative cyclization to yield complex heterocyclic systems. A notable example is the PhIO2-promoted dehydrogenative cyclization of α-indolylhydrazones, which leads to the formation of polysubstituted indole-fused pyridazines, also known as azacarbolines. acs.orgnih.gov This reaction proceeds through a sequence of C–N bond formation, aromatization, N–C bond cleavage of a carbamate (B1207046) residue, ring expansion, and an oxidative process. acs.org

This metal-free methodology is environmentally friendly and operates at room temperature. acs.orgnih.gov The optimal conditions for this transformation involve the use of iodylbenzene (PhIO2) as the oxidant and trifluoroacetic acid (TFA) as an additive in dichloromethane. acs.orgacs.org Control experiments have demonstrated that both PhIO2 and TFA are essential for the reaction to proceed efficiently. acs.org The scalability of this method has also been demonstrated. acs.org

Table 2: Conditions for Intramolecular Oxidative Cyclization of α-Indolylhydrazones

SubstrateOxidantAdditiveSolventTemperatureProductYieldReference
α-IndolylhydrazonePhIO2 (2.3 equiv)TFA (30 mol %)CH2Cl2Room TemperatureAzacarboline79% (on 3 mmol scale) acs.org

Derivatization to Form Thiazole (B1198619) and Thiadiazole Ring Systems

The this compound scaffold can be chemically modified to serve as a precursor for the synthesis of thiazole and thiadiazole heterocycles.

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. This typically involves the condensation of an α-halocarbonyl compound with a thioamide or a related derivative like thiosemicarbazide (B42300). researchgate.netmdpi.comsemanticscholar.org For instance, arylidene-hydrazinyl-thiazole derivatives can be synthesized in a two-step process: first, the condensation of an aromatic aldehyde with thiosemicarbazide to form an arylidenethiosemicarbazone, followed by cyclization with an α-halocarbonyl compound. semanticscholar.org

Thiadiazole Synthesis: 1,3,4-Thiadiazole derivatives can be synthesized from hydrazone-like precursors. One method involves the intramolecular cyclization of 1-acylthiosemicarbazides in the presence of an acid. nih.gov Another approach utilizes the reaction of hydrazonoyl halides with various sulfur-containing reagents. For example, new thiadiazoles have been prepared through the intramolecular reaction of mono- and bis-hydrazonoyl halides with methyl hydrogen phenyl carbonimidodithioate or methyl-2-arylidene hydrazinecarbodithioate. researchgate.net The reaction proceeds via nucleophilic substitution followed by intramolecular cyclization with the elimination of methanethiol. researchgate.net

Reductive Transformations Utilizing the Hydrazone Moiety: Wolff-Kishner Reduction

The hydrazone functionality in this compound and its derivatives can be utilized for reductive transformations, most notably the Wolff-Kishner reduction. This reaction is a powerful method for converting a carbonyl group into a methylene group (C=O → CH2). byjus.comwikipedia.org The reaction is typically carried out under strongly basic conditions at high temperatures, using hydrazine (N2H4) as the reducing agent and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as diethylene glycol. byjus.commasterorganicchemistry.com

The mechanism of the Wolff-Kishner reduction begins with the formation of a hydrazone from the corresponding ketone or aldehyde. byjus.comwikipedia.org While this is often done in situ, using a pre-formed hydrazone like this compound can offer advantages such as reduced reaction times and milder reaction conditions. byjus.comwikipedia.org

The key steps of the mechanism following hydrazone formation are:

Deprotonation: A strong base deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. byjus.comwikipedia.org This is often the rate-determining step. wikipedia.org

Protonation of Carbon: The resulting anion can be represented by a resonance structure with a negative charge on the carbon atom. This carbanion is then protonated by a proton source in the reaction mixture, typically the solvent. byjus.commasterorganicchemistry.com

Second Deprotonation: The remaining proton on the terminal nitrogen is removed by the base. byjus.com

Elimination of Nitrogen Gas: This leads to the formation of a carbanion and the irreversible loss of dinitrogen (N2) gas, which is the driving force of the reaction. byjus.comyoutube.com

Final Protonation: The carbanion is protonated by the solvent to yield the final alkane product. byjus.com

The Wolff-Kishner reduction is particularly useful for substrates that are sensitive to acidic conditions, making it a complementary method to the Clemmensen reduction. wikipedia.orgorganic-chemistry.org

Mechanistic Aspects of Hydrazone Conversion to Alkanes

The conversion of hydrazones, such as this compound, to the corresponding alkanes is a fundamental transformation in organic synthesis, most notably achieved through the Wolff-Kishner reduction. wikipedia.orgbyjus.comorganic-chemistry.org This reaction provides a powerful method for the deoxygenation of ketones and aldehydes, particularly those sensitive to acidic conditions. stackexchange.com

The process commences with the formation of the hydrazone itself, which can be prepared in situ or as a pre-formed substrate. wikipedia.orgbyjus.com The use of a pre-formed hydrazone can sometimes be advantageous, leading to shorter reaction times and milder conditions. pharmaguideline.com The core of the Wolff-Kishner reduction mechanism unfolds under strong basic conditions at elevated temperatures, often in a high-boiling solvent like diethylene glycol or ethylene glycol. byjus.comfiveable.me

The mechanism can be delineated into the following key steps, using this compound as the substrate:

Deprotonation of the Hydrazone: The reaction is initiated by the deprotonation of the terminal nitrogen atom of the hydrazone by a strong base, such as potassium hydroxide, to form a hydrazone anion. wikipedia.orgbyjus.com The acidity of this nitrogen is significant, with a pKa of about 21, making a strong base necessary for this step, which is often the rate-determining step of the reaction. masterorganicchemistry.com

Tautomerization to a Diimide Anion: The resulting hydrazone anion undergoes tautomerization. This involves a solvent-mediated protonation at the carbon atom of the C=N bond and the formation of a nitrogen-nitrogen double bond (an azo group), leading to a diimide anion intermediate. wikipedia.orgmasterorganicchemistry.com

Elimination of Dinitrogen: This diimide anion is unstable and collapses with the loss of a molecule of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction forward. wikipedia.orgmasterorganicchemistry.com This step results in the formation of a carbanion at the original carbonyl carbon position.

Protonation of the Carbanion: The highly reactive carbanion is then rapidly and irreversibly protonated by a proton source in the reaction mixture, typically the solvent, to yield the final alkane product, in this case, 1-phenylpropane. wikipedia.orglibretexts.org

A significant side reaction that can occur during the Wolff-Kishner reduction is the formation of an azine. This happens when the hydrazone reacts with another molecule of the parent carbonyl compound. wikipedia.org Careful control of reaction conditions, such as the slow addition of the pre-formed hydrazone, can minimize this and other side reactions like base-induced rearrangements. wikipedia.org

Table 1: Mechanistic Steps in the Wolff-Kishner Reduction of this compound

Step Description Intermediate/Product
1 Deprotonation of the terminal nitrogen of this compound by a strong base (e.g., KOH). Hydrazone anion
2 Tautomerization involving protonation at the carbon and formation of a N=N double bond. Diimide anion
3 Elimination of molecular nitrogen (N₂). 1-Phenylpropyl carbanion
4 Protonation of the carbanion by the solvent. 1-Phenylpropane

Application of Modified Hydrazone Derivatives in Reductive Processes

Due to the harsh conditions of the traditional Wolff-Kishner reduction (strong base, high temperature), several modifications have been developed that utilize derivatized hydrazones to achieve the same reductive transformation under milder conditions. masterorganicchemistry.com These methods expand the scope of the reaction to substrates with base-sensitive functional groups.

A prominent example is the Caglioti reaction , which involves the reduction of N-tosylhydrazones. wikipedia.org The tosylhydrazone of (1-phenylpropan-2-one) would be the corresponding (1-Phenylpropan-2-ylidene)tosylhydrazine. This derivative can be reduced to the alkane using various hydride-donating reagents under significantly gentler conditions than the classical Wolff-Kishner protocol. wikipedia.orgmasterorganicchemistry.com

Common hydride reagents for the Caglioti reaction include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catecholborane. wikipedia.orgyale.edu The use of sodium cyanoborohydride is particularly advantageous as it is stable in mildly acidic conditions, allowing for a one-pot reaction where the tosylhydrazone is generated in situ from the ketone, tosylhydrazine, and the reducing agent. yale.edu This method can tolerate a wider array of functional groups, such as esters, amides, and nitro groups. wikipedia.org

The mechanism of the Caglioti reaction is dependent on the hydride reagent and the pH of the reaction medium. wikipedia.org With a relatively weak hydride donor like sodium cyanoborohydride in a mildly acidic medium, the reaction is believed to proceed through the reduction of an iminium ion intermediate. wikipedia.orgyale.edu For stronger hydride donors in the absence of acid, the mechanism involves direct hydride attack on the tosylhydrazone, followed by elimination of the sulfinate and subsequent loss of nitrogen gas. wikipedia.org

Another important modification involves the use of N-tert-butyldimethylsilylhydrazones. These derivatives, developed by Myers and coworkers, offer an efficient alternative to traditional hydrazones, allowing for the reduction to occur under considerably milder conditions with high efficiency. wikipedia.org The condensation to form these silylhydrazones is rapid, and their subsequent reduction provides a convenient and high-yielding pathway to the corresponding alkanes. wikipedia.org

For α,β-unsaturated carbonyl compounds, the reduction of their corresponding tosylhydrazones with reagents like catecholborane can lead to the formation of alkenes, often with migration of the double bond and with high stereoselectivity for the E-isomer. wikipedia.orgreddit.com

Table 2: Modified Hydrazone Derivatives and their Reductive Conditions

Modified Hydrazone Derivative Reagent(s) Key Advantages
N-Tosylhydrazone (Caglioti Reaction) Sodium borohydride, Sodium cyanoborohydride, Catecholborane Milder reaction conditions, tolerance of various functional groups, can be a one-pot procedure. wikipedia.orgmasterorganicchemistry.comyale.edu
N-tert-Butyldimethylsilylhydrazone Sc(OTf)₃ (catalyst for formation), followed by reduction Mild conditions, high efficiency, operational convenience. wikipedia.org
N-Acylhydrazone Rh-Duphos complexes (for asymmetric hydrogenation) Access to chiral hydrazines and subsequently chiral amines. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenylpropan 2 Ylidene Hydrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, offering deep insights into the molecular architecture of (1-Phenylpropan-2-ylidene)hydrazine. emerypharma.com

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of each proton in the molecule. In a typical spectrum, distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the methyl protons, and the N-H protons of the hydrazine (B178648) group are observed.

The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region (around 7.04-7.18 ppm), a characteristic range for benzene (B151609) derivatives. rsc.org The two protons of the benzylic methylene group (-CH₂-) adjacent to the phenyl ring resonate as a singlet at approximately 3.32 ppm. The three protons of the methyl group (-CH₃) attached to the imine carbon appear as another singlet further upfield, around 1.60 ppm. rsc.org The two protons on the terminal nitrogen atom (-NH₂) of the hydrazine moiety are often observed as a broad singlet around 4.71 ppm, with its chemical shift and broadness being susceptible to solvent effects and proton exchange. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

Protons Chemical Shift (δ) ppm Multiplicity Integration
Phenyl-H 7.18-7.04 m 5H
-NH₂ 4.71 br s 2H
Benzyl-CH₂ 3.32 s 2H
Methyl-CH₃ 1.60 s 3H

Data recorded in C₆D₆ at 500 MHz. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom.

The imine carbon (C=N) is characteristically deshielded and appears significantly downfield at approximately 148.9 ppm. rsc.org The carbons of the phenyl ring produce a set of signals in the aromatic region (126-140 ppm). The quaternary carbon to which the benzyl (B1604629) group is attached appears around 139.7 ppm, while the protonated carbons (CH) of the ring resonate at approximately 129.2 ppm, 128.4 ppm, and 126.1 ppm. rsc.org The benzylic carbon (-CH₂) signal is found at about 43.1 ppm, and the methyl carbon (-CH₃) gives a signal in the upfield region at around 14.9 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Chemical Shift (δ) ppm
C=N 148.9
Quaternary Phenyl C 139.7
Phenyl CH 129.2
Phenyl CH 128.4
Phenyl CH 126.1
Benzyl-CH₂ 43.1
Methyl-CH₃ 14.9

Data recorded in C₆D₆ at 125 MHz. rsc.org

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments are employed to establish the connectivity between them. emerypharma.comemory.edu

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal scalar couplings between protons, primarily those on adjacent carbons. For a derivative of this compound, COSY would confirm couplings within the aromatic ring and any coupling between the benzylic protons and adjacent protons if substitution were present. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the ¹H signal at 3.32 ppm would show a correlation to the ¹³C signal at 43.1 ppm, confirming their assignment to the benzylic -CH₂- group. mdpi.combas.bg

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, which helps to determine the stereochemistry, such as the E/Z configuration around the C=N double bond. bas.bg

Hydrazones can exhibit dynamic processes such as E/Z isomerization about the C=N bond and restricted rotation around the N-N single bond. Variable Temperature (VT) NMR is a powerful tool for investigating such phenomena. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the spectra that indicate the presence of dynamic exchange.

For this compound, VT-NMR could be used to study the rotational barrier around the C=N bond. At low temperatures, where the interconversion between isomers is slow on the NMR timescale, separate signals for the E and Z isomers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal at the coalescence temperature. From this data, the energy barrier and rate of isomerization can be calculated, providing valuable insight into the molecule's conformational dynamics.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Bonding

Vibrational spectroscopy provides direct information about the functional groups present in a molecule.

Infrared (IR) spectroscopy is particularly useful for identifying key functional groups in this compound. The spectrum exhibits characteristic absorption bands that confirm its structure. mdpi.com A strong band appearing in the region of 1645 cm⁻¹ is assigned to the C=N (imine) stretching vibration. rsc.org The N-H stretching vibrations of the primary amine group (-NH₂) typically give rise to two broad bands in the region of 3200-3400 cm⁻¹. For this compound, bands have been observed around 3379 cm⁻¹ and 3196 cm⁻¹. rsc.org Stretching vibrations corresponding to aromatic C-H bonds are found above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds, would be complementary to IR. The C=N and aromatic ring stretching vibrations would be expected to be strong in the Raman spectrum. nih.gov

Table 3: Key Infrared (IR) Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3379 Broad
N-H Stretch 3196 Broad
C=N Stretch 1645 Strong

Data from a thin film sample. rsc.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure from fragmentation patterns. The molecular formula of this compound is C₉H₁₂N₂, corresponding to a molecular weight of 148.20 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. For this compound, the protonated molecule [M+H]⁺ is observed at an m/z of 149.1075, which is consistent with the calculated value of 149.1073 for the formula [C₉H₁₃N₂]⁺. rsc.org

The fragmentation pattern in the mass spectrum provides structural clues. The molecular ion peak (M⁺) would be observed at m/z 148. A primary fragmentation pathway for this molecule involves the benzylic cleavage, leading to the formation of a tropylium (B1234903) ion at m/z 91, which is a very common and stable fragment for compounds containing a benzyl group. Another significant fragmentation could involve the loss of the methyl group, leading to a fragment at m/z 133. Further fragmentation could involve the loss of nitrogen-containing species.

Table 4: Mass Spectrometry Data for this compound

Ion Formula Calculated m/z Observed m/z Method
[M+H]⁺ [C₉H₁₃N₂]⁺ 149.1073 149.1075 HRMS-ESI

Source: rsc.org

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

The electronic transitions of this compound and its derivatives are readily investigated using UV-Vis and fluorescence spectroscopy. These techniques provide valuable insights into the electronic structure and photophysical properties of these compounds. The absorption spectra of phenylhydrazones typically exhibit characteristic bands corresponding to π → π* and n → π* transitions. wikipedia.orglibretexts.org

For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts). Quantum mechanical calculations on various phenylhydrazones have shown that the molecular backbone plays a crucial role in determining the emission wavelength, with observed emissions ranging from 438 to 482 nm. rsc.org

Fluorescence spectroscopy reveals information about the emissive properties of these compounds upon excitation. Many phenylhydrazone derivatives exhibit fluorescence, and the characteristics of this emission are also highly dependent on their molecular structure. The introduction of electron-donating substituents, such as methoxy (B1213986) and dimethylamino groups, has been shown to enhance fluorescence intensity. rsc.org Conversely, the presence of electron-withdrawing groups like nitro groups can lead to fluorescence quenching. rsc.org This phenomenon is often attributed to the influence of these substituents on intramolecular charge transfer (ICT) processes within the excited state. rsc.org

Studies on substituted phenylhydrazones have demonstrated that both intramolecular and intermolecular charge transfer can contribute to their diverse fluorescence effects. rsc.org For example, in a compound with two methoxy groups, the electron density shifts towards the methoxy-substituted edges of the molecule upon excitation, enhancing ICT and leading to high fluorescence intensity. rsc.org A similar effect, directed towards a chlorine-substituted ring, is observed in a compound containing both chlorine and methoxy substituents. rsc.org

The solvent environment can also influence the electronic transitions. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is often observed. A blue shift (to shorter wavelengths) in n → π* transitions with increasing solvent polarity is common, as the lone pair is stabilized by the polar solvent, lowering the ground state energy. libretexts.org Conversely, π → π* transitions may exhibit a red shift (to longer wavelengths) in polar solvents if the excited state is more polar than the ground state and is thus stabilized by the solvent. libretexts.org

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of this compound and its derivatives in the solid state. It provides precise data on bond lengths, bond angles, and torsion angles, and offers a detailed view of the intermolecular interactions that govern the crystal packing.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Single-crystal X-ray diffraction analysis allows for the precise measurement of geometric parameters within the molecule. For phenylhydrazone derivatives, the bond lengths and angles are generally within expected ranges. nih.gov For example, in N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide, the bond lengths and angles were found to be comparable to related structures. nih.gov

The C=N double bond of the hydrazone moiety is a key structural feature. In many phenylhydrazone derivatives, the molecule adopts an E configuration about this bond. researchgate.netresearchgate.net The planarity of the phenylhydrazone moiety can vary. In some cases, the entire phenylhydrazone group is nearly planar, while in others, the phenyl ring is twisted with respect to the hydrazone plane. nih.govresearchgate.net For instance, in one derivative, the hydrazinecarboxamide unit is nearly planar and is inclined at a dihedral angle of 8.45 (10)° with respect to the phenyl ring. nih.gov In another case, the central ethylidenehydrazine (B14726149) atoms lie in a plane that forms a dihedral angle of 9.4 (1)° with the phenyl ring. nih.gov

Selected Bond Lengths and Angles for Phenylhydrazone Derivatives
CompoundBondLength (Å)AngleValue (°)Reference
N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamideN-N--- nih.gov
C=N---
(E)-phenylacetaldehyde phenylhydrazoneN-N-C-N-N- researchgate.net
C=N---

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

Intermolecular interactions play a vital role in determining the crystal packing and supramolecular architecture of phenylhydrazone derivatives. Hydrogen bonding and π-π stacking are commonly observed interactions. researchgate.netresearchgate.net

The N-H group of the hydrazine moiety can act as a hydrogen bond donor, forming N-H···O or N-H···N hydrogen bonds with suitable acceptor atoms in neighboring molecules. nih.govresearchgate.netresearchgate.net These interactions can lead to the formation of various supramolecular motifs, such as chains or dimers. nih.govresearchgate.net For example, in the crystal structure of N-Phenyl-2-(propan-2-ylidene)hydrazinecarboxamide, molecules are linked into inversion dimers by pairs of N-H···O hydrogen bonds. nih.gov In other derivatives, N-H···O hydrogen bonds form chains running along a specific crystallographic axis. researchgate.net

π-π stacking interactions between the aromatic phenyl rings of adjacent molecules are also a significant feature in the crystal packing of many phenylhydrazone derivatives. researchgate.netnih.govmdpi.com The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. The centroid-to-centroid distance between stacked rings is a key parameter used to characterize these interactions, with distances around 3.4 to 3.9 Å being indicative of significant stacking. researchgate.net In one benzil (B1666583) phenylhydrazone derivative, an overlapped arrangement of nearly parallel benzene rings with a centroid-to-centroid distance of 3.9370 (9) Å suggests π-π stacking. researchgate.net

Polymorphism and Crystal Packing Effects on Molecular Conformation

Polymorphism, the ability of a compound to exist in more than one crystal form, has been observed in phenylhydrazone derivatives. acs.orgrsc.org Different polymorphs can exhibit distinct physical properties, which can be attributed to differences in their crystal packing and, consequently, their molecular conformations.

A notable case is that of acetaldehyde (B116499) phenylhydrazone, which was reported over a century ago to exist in multiple forms with vastly different melting points. acs.org Modern investigations have revealed that these forms can have identical crystal structures but differ in the Z/E isomer ratio in the melt. acs.org

In other instances, polymorphism arises from different arrangements of intermolecular interactions. For example, two polymorphs of N-(2-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide both feature R²₂(8)-type hydrogen-bonded homo-dimers but differ in the presence of weak C(sp³)–H···S interactions. rsc.org Three polymorphs of N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide have also been characterized, with one form containing two symmetry-independent molecules in the unit cell that form different self-assemblies. rsc.org These examples highlight how subtle changes in crystal packing can lead to different polymorphic forms with potentially different properties.

Experimental X-ray Charge-Density Analysis for Electron Density Distribution

Experimental X-ray charge-density analysis is a powerful technique that goes beyond the determination of molecular geometry to provide detailed information about the distribution of electrons within a crystal. researchgate.net This method allows for the visualization and quantification of the electron density associated with chemical bonds and lone pairs, offering insights into the nature of chemical bonding and intermolecular interactions.

For phenylhydrazone derivatives, charge-density analysis can be used to:

Quantify the electron density at bond critical points: This provides a measure of the strength and nature of covalent bonds, such as the C=N and N-N bonds in the hydrazone moiety.

Characterize the lone-pair electrons on the nitrogen atoms: The shape and localization of the electron density of the lone pairs can be determined, which is relevant to their role in hydrogen bonding and chemical reactivity.

Analyze the electron density distribution in the phenyl rings: This can reveal the effects of substituents on the aromatic system.

Investigate the nature of intermolecular interactions: By analyzing the electron density in the regions between molecules, the strength and characteristics of hydrogen bonds and π-π stacking interactions can be quantified.

Advanced Spectroscopic Techniques for Electronic and Magnetic Properties

Beyond the standard spectroscopic methods, advanced techniques can be employed to probe the electronic and magnetic properties of this compound and its derivatives in greater detail. These methods can provide information on excited-state dynamics, electron transfer processes, and the magnetic behavior of these compounds, particularly when they are incorporated into larger systems or metal complexes.

The electronic properties of phenylhydrazones are intrinsically linked to their molecular structure and the nature of their frontier molecular orbitals (HOMO and LUMO). Computational studies, such as those using Density Functional Theory (DFT), can complement experimental spectroscopic data by providing a theoretical framework for understanding the electronic transitions and the distribution of electron density in the ground and excited states. acs.org

Techniques such as time-resolved spectroscopy can be used to study the dynamics of excited states, including the rates of fluorescence, phosphorescence, and non-radiative decay processes. These studies are crucial for understanding the photophysical behavior of these molecules and for designing compounds with specific emissive properties.

While this compound itself is not inherently magnetic, its derivatives can be designed to exhibit interesting magnetic properties. For example, phenylhydrazones can act as ligands to form coordination complexes with transition metal ions. researchgate.net The magnetic properties of these complexes will depend on the nature of the metal ion, its oxidation state, and the coordination environment provided by the phenylhydrazone ligand. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy can be used to study paramagnetic metal complexes, providing information about the electronic structure and the interaction between the metal center and the ligand.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Hydrazone Complexes

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is an essential technique for the study of paramagnetic species, which are chemical entities possessing one or more unpaired electrons. This method is particularly informative for characterizing transition metal complexes of hydrazone ligands, such as those that could be formed with this compound. The EPR spectrum is sensitive to the electronic environment of the unpaired electron, providing data on the geometry of the complex, the nature of the metal-ligand bonding, and the delocalization of the unpaired electron onto the ligand framework. asianpubs.orgacs.orgillinois.edu

The primary parameters extracted from an EPR spectrum are the g-tensor and the hyperfine coupling constants. The g-tensor is a measure of the interaction of the unpaired electron with the external magnetic field and is indicative of the electronic structure and symmetry of the metal center. illinois.edu Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, such as the metal nucleus or the nitrogen and hydrogen nuclei of the hydrazone ligand. iitb.ac.in This coupling provides valuable information about the composition of the coordination sphere and the covalency of the metal-ligand bonds. asianpubs.org

Research on copper(II) complexes with various hydrazone ligands provides a useful framework for understanding the potential EPR characteristics of related systems. For instance, studies on dinuclear copper(II) complexes with acyldihydrazones have shown that the EPR spectra of liquid solutions at room temperature can exhibit a four-line hyperfine structure, indicating the independent behavior of the paramagnetic centers. researchgate.net In one specific case involving a complex with isophthalic acid and 2-hydroxyacetophenone, a seven-line hyperfine structure was observed, corresponding to two equivalent copper nuclei. researchgate.net

The geometry of the complex significantly influences the EPR parameters. For example, Cu(II) complexes with a dx²-y² ground state, typical of elongated octahedral or square planar geometries, often display axial EPR signals. acs.orgmdpi.com The g-values are sensitive to the nature of the coordinating atoms (e.g., N, O, S) and the Cu-ligand bond lengths. mdpi.com

Interactive Table of EPR Data for Representative Copper(II) Hydrazone Complexes:

Complexg-value(s)Hyperfine Coupling Constant (aCu) (10-4 cm-1)Reference
Dinuclear Cu(II) with 1,4-benzenedicarboxylic acid acyldihydrazones2.105–2.14754.4–67.0 researchgate.net
Dinuclear Cu(II) with isophthalic acid and 2-hydroxyacetophenone2.1136.5 researchgate.net

Note: This data is for structurally related hydrazone complexes and serves as an illustrative example.

The analysis of these parameters, often complemented by theoretical calculations, allows for a detailed elucidation of the electronic and geometric structure of hydrazone complexes. mdpi.commdpi.com

Mössbauer Spectroscopy for Iron-Hydrazone Systems

Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, with 57Fe being the most common nucleus investigated. tum.de This method provides precise information about the oxidation state, spin state, and coordination geometry of iron atoms within a molecule. carleton.edu For iron complexes of hydrazone ligands, Mössbauer spectroscopy is invaluable for characterizing the electronic structure at the iron center.

The principal parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ). The isomer shift is related to the s-electron density at the nucleus and is a reliable indicator of the oxidation state of the iron (e.g., Fe(II) vs. Fe(III)). carleton.eduosti.gov Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the electron distribution and the coordination environment. carleton.eduosti.gov

Studies on iron(III) complexes with ligands structurally similar to phenylhydrazones, such as those derived from 1-benzotriazol-1-yl-1-[(p-X-phenyl)hydrazono]propan-2-one, have demonstrated the utility of Mössbauer spectroscopy. nih.gov The magnetic and spectral studies of these complexes can reveal whether they are high-spin or low-spin and can indicate their geometry, such as octahedral. nih.gov For instance, a low-spin octahedral Fe(III) complex would be expected to have a (dxz, dyz)4(dxy)1 ground state. nih.gov

In spin crossover complexes, Mössbauer spectroscopy can be used to monitor the transition between high-spin and low-spin states as a function of temperature. For example, in some iron(III) spin crossover complexes with pentadentate Schiff base ligands, the isomer shifts and quadrupole splitting values at different temperatures clearly distinguish between the high-spin (S = 5/2) and low-spin (S = 1/2) states. mdpi.com

Interactive Table of Mössbauer Parameters for Representative Iron(III) Complexes:

Complex TypeTemperature (K)Isomer Shift (δ) (mm·s-1)Quadrupole Splitting (ΔEQ) (mm·s-1)Spin StateReference
[Fe(5Cl-L)(NCS)]3250.2870.640High-Spin mdpi.com
[Fe(5Cl-L)(NCS)]770.2212.739Low-Spin mdpi.com
Mononuclear {Fe-NO}7 Complex-0.231.37S = 1/2 nih.gov

Note: This data is for illustrative iron complexes and not specifically for this compound complexes. The values are relative to a standard reference.

The combination of isomer shift and quadrupole splitting data provides a detailed picture of the electronic environment of the iron nucleus in hydrazone complexes, which is crucial for understanding their magnetic properties and reactivity. acs.org

Computational and Theoretical Investigations of 1 Phenylpropan 2 Ylidene Hydrazine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Geometry Optimization and Conformational Energy Landscapes

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like (1-Phenylpropan-2-ylidene)hydrazine, which has several rotatable bonds, multiple conformations may exist. Computational methods can be used to explore the potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. acs.org

The analysis would identify various stable conformers (local minima on the PES) and the transition states that connect them. This allows for the creation of a conformational energy landscape, revealing the relative energies of different spatial arrangements of the atoms. researchgate.net For phenylhydrazone derivatives, factors like intramolecular hydrogen bonding and π-electron delocalization play a significant role in determining the preferred conformation. scispace.commdpi.com Studies on related phenylhydrazones have shown that E/Z isomerism around the C=N bond is a key feature, with the E-isomer often being more stable. mdpi.com A full analysis for this compound would involve systematically rotating the key dihedral angles and calculating the energy at each step to map out this landscape.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for understanding a molecule's chemical reactivity, kinetic stability, and electronic properties. conicet.gov.ar

A smaller HOMO-LUMO gap generally implies higher reactivity. conicet.gov.ar For phenylhydrazone compounds, the electronic properties, including the frontier orbital energies, are influenced by the various substituent groups attached to the molecule. conicet.gov.ar A DFT calculation for this compound would provide the energies of the HOMO and LUMO and visualize their spatial distribution, indicating the most likely sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its intermolecular interactions. researchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying charge. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are susceptible to nucleophilic attack. nih.gov

For this compound, an MEP analysis would highlight the electronegative nitrogen atoms as regions of negative potential and the hydrogen atoms of the hydrazine (B178648) group as areas of positive potential. This information is crucial for understanding how the molecule might interact with other molecules, including potential receptor sites in a biological context. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be determined. chemrxiv.orgarxiv.org

A DFT study on this compound would predict its vibrational spectrum. nih.gov These theoretical frequencies are often scaled to correct for approximations in the computational method and anharmonicity, allowing for a direct comparison with experimental spectra. nih.gov This correlation helps to confirm the molecule's structure and provides a detailed understanding of the vibrational motions of its functional groups, such as the N-H and C=N stretching modes.

Computational Prediction of NMR Shielding Tensors

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in chemistry. q-chem.com Computational methods, particularly those employing Gauge-Including Atomic Orbitals (GIAO), can predict the NMR chemical shifts of a molecule with a high degree of accuracy. q-chem.comnih.gov These calculations determine the magnetic shielding tensor for each nucleus, which is then used to calculate the isotropic chemical shift that is observed experimentally. nih.govresearchgate.net

A computational study of this compound would involve calculating the ¹H and ¹³C NMR chemical shifts. By comparing the predicted spectrum with an experimental one, a definitive assignment of all signals can be made, confirming the connectivity and stereochemistry of the molecule. Such calculations are particularly sensitive to the molecular geometry, making them a good test of the optimized structure. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density (ρ) to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org Developed by Richard Bader, QTAIM partitions a molecule into atomic basins based on zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de Critical points in the electron density, where the gradient is zero, are used to characterize the nature of chemical interactions. researchgate.netmuni.cz

For this compound, a QTAIM analysis would focus on identifying the bond critical points (BCPs) for all covalent bonds, particularly the C=N imine bond and the N-N single bond of the hydrazine moiety. The properties at these BCPs, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interactions.

Covalent Bonds: For the C-C, C-H, C=N, and N-N bonds, the presence of a BCP and a corresponding bond path would confirm the existence of a chemical bond. wiley-vch.de Shared interactions, typical of covalent bonds, are characterized by a high value of ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density between the nuclei. muni.cz

Hydrogen Bonding: QTAIM can also characterize weaker non-covalent interactions. Intramolecular hydrogen bonds, for instance between the hydrazine N-H group and the phenyl ring π-system, could be identified and quantified. These interactions are classified as closed-shell interactions, typically showing small ρ(r) values and positive Laplacians (∇²ρ(r) > 0). researchgate.net

A theoretical QTAIM analysis of this compound would yield data similar to that shown in the table below, providing a quantitative description of its bonding.

BondType of Interactionρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
C=NShared (Covalent)~0.35< 0< 0
N-NShared (Covalent)~0.28< 0< 0
C-NShared (Covalent)~0.25< 0< 0
C-H (Phenyl)Shared (Covalent)~0.27< 0< 0
N-H···πClosed-Shell (H-Bond)~0.01> 0≈ 0

Table 1: Hypothetical QTAIM parameters for key bonds in this compound, based on typical values for similar hydrazone systems. These values are illustrative and would be precisely determined through calculation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, including the formation of hydrazones. The reaction between phenylacetone (B166967) and hydrazine to form this compound proceeds via a condensation mechanism. numberanalytics.comchemtube3d.com Computational methods, particularly Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction, identifying intermediates and, crucially, the transition states that govern the reaction rate. ljmu.ac.uk

The generally accepted mechanism involves two main stages:

Nucleophilic Addition: The terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenylacetone. This leads to a tetrahedral intermediate, often called a carbinolamine. numberanalytics.com

Dehydration: The carbinolamine intermediate then eliminates a water molecule to form the stable C=N double bond of the final hydrazone product. This step is often the rate-limiting step and can be catalyzed by acid or base. nih.gov

Computational studies can calculate the activation energies (ΔG‡) for each step. ljmu.ac.uk By modeling the structures of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. For example, calculations on similar hydrazone formation reactions have shown that the energy barrier for the dehydration step is sensitive to pH. Intramolecular catalysis, where a nearby functional group assists in proton transfer at the transition state, can significantly lower this barrier. nih.gov Although this compound itself lacks such a group, understanding these principles is key to controlling its synthesis.

Reaction StepSpeciesRelative Energy (kcal/mol)Key Features
1Reactants (Phenylacetone + Hydrazine)0Separated molecules
2Transition State 1 (TS1)+10 to +15N-C bond forming
3Intermediate (Carbinolamine)-5 to -10Tetrahedral carbon
4Transition State 2 (TS2)+15 to +25C-O bond breaking, water elimination
5Products (this compound + H₂O)-10 to -15Planar C=N bond formed

Table 2: Illustrative reaction energy profile for the formation of this compound. Energies are hypothetical and represent typical values for hydrazone formation reactions.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational flexibility and its behavior in a solution environment. ornl.gov

The molecule possesses several rotatable bonds: the C-C bond linking the phenyl ring to the main chain, the C-C single bond of the propan-2-ylidene moiety, and the N-N bond of the hydrazine group. Rotation around these bonds gives rise to different conformers. MD simulations can explore the conformational landscape, identifying low-energy conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its interactions with its environment. For example, simulations could reveal the preferred orientation of the phenyl ring relative to the C=N bond and whether an E or Z isomer is more stable.

Furthermore, MD simulations are powerful for studying solvation. researchgate.net By placing the this compound molecule in a simulation box filled with solvent molecules (e.g., water, ethanol), one can observe how the solvent organizes around the solute. nih.govnih.gov Key findings from such a simulation would include:

Hydration Shells: The formation of structured layers of solvent molecules around the solute.

Preferential Solvation: In mixed solvents, determining which solvent component preferentially interacts with the hydrophobic phenyl group versus the more polar hydrazine head.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the N-H groups of the hydrazine and solvent molecules.

These simulations provide a dynamic picture that complements the static view from other quantum chemical calculations.

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of this compound, such as its molecular orbital energies and charge distribution, can be investigated using a range of computational methods. These methods fall into two broad categories: ab initio and semi-empirical.

Ab initio methods , Latin for "from the beginning," are based on first principles of quantum mechanics without using experimental data for parametrization. mdpi.com Hartree-Fock (HF) and Density Functional Theory (DFT) are common ab initio approaches. numberanalytics.com For this compound, DFT calculations using a functional like B3LYP and a basis set such as 6-31G(d,p) would provide reliable information on: nih.gov

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

Electron Density and Electrostatic Potential: Mapping these properties reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The nitrogen atoms and the phenyl ring are expected to be electron-rich, while the hydrogen atoms of the hydrazine group would be electron-poor.

Semi-empirical methods , such as AM1, PM3, and MNDO, are faster than ab initio methods because they use parameters derived from experimental data to simplify the complex equations of quantum mechanics. uni-muenchen.dewikipedia.orgnih.gov While less accurate, they are highly effective for large systems or for initial, rapid screening of properties. numberanalytics.comresearchgate.net These methods can also predict electronic properties like heats of formation, dipole moments, and HOMO-LUMO energies. researchgate.net

MethodPropertyPredicted Value (Illustrative)
DFT (B3LYP/6-31G(d,p))HOMO Energy-6.5 eV
DFT (B3LYP/6-31G(d,p))LUMO Energy-0.5 eV
DFT (B3LYP/6-31G(d,p))HOMO-LUMO Gap6.0 eV
DFT (B3LYP/6-31G(d,p))Dipole Moment2.5 D
AM1 (Semi-Empirical)Heat of Formation+30 kcal/mol
PM3 (Semi-Empirical)Dipole Moment2.2 D

Table 3: Comparison of electronic properties for this compound predicted by different computational methods. The values are representative of what would be expected for a molecule of this type.

Advanced Applications and Material Science Relevance of 1 Phenylpropan 2 Ylidene Hydrazine and Its Derivatives

Precursors and Intermediates in the Synthesis of Complex Organic Molecules

The utility of hydrazones as reactive intermediates is well-established in organic chemistry. (1-Phenylpropan-2-ylidene)hydrazine, with its reactive hydrazone moiety, holds potential as a key starting material or intermediate for the construction of more complex molecular architectures.

Role in the Synthesis of Pharmaceutically Relevant Scaffolds and Chiral Building Blocks

While the direct application of this compound in the synthesis of specific, named pharmaceutical scaffolds is not yet extensively documented in publicly available research, the broader class of phenylhydrazines and their derivatives are recognized for their utility in constructing heterocyclic compounds that form the core of many medicinal agents. Phenylhydrazine (B124118) derivatives are known to participate in cyclization reactions to form indoles, pyrazoles, and other nitrogen-containing ring systems that are prevalent in pharmaceuticals. For instance, the Fischer indole (B1671886) synthesis, a classic method for preparing indoles, utilizes phenylhydrazine and a ketone or aldehyde. Although specific studies on this compound's direct use in creating chiral building blocks are limited, the potential for its conversion into chiral amines or other asymmetric molecules through stereoselective reduction or other transformations remains an area of interest for synthetic chemists.

Stereoselective Synthesis through Hydrazone-Mediated Transformations

Stereoselective synthesis, the controlled formation of a specific stereoisomer of a product, is a cornerstone of modern drug discovery and development. Hydrazones can serve as valuable chiral auxiliaries or directing groups in asymmetric reactions. While specific research detailing stereoselective transformations directly mediated by this compound is not widely reported, the general principles of hydrazone chemistry suggest its potential in this area. For example, the alkylation or reduction of chiral hydrazones can proceed with high diastereoselectivity, allowing for the creation of stereochemically defined centers. The phenyl group and the propan-2-ylidene moiety of the target compound could influence the stereochemical outcome of such reactions.

Coordination Chemistry and Ligand Design for Metal Complexes

The nitrogen atoms of the hydrazone group in this compound possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. This property allows for the design and synthesis of a wide array of metal complexes with diverse structures and potential applications.

Application as Ligands in Catalytic Systems

Metal-hydrazone complexes have shown significant promise as catalysts in a variety of organic transformations. The electronic and steric properties of the hydrazone ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst. Although specific catalytic applications of metal complexes derived from this compound are not extensively documented, the broader class of hydrazone-based catalysts is known to be effective in reactions such as C-C coupling (e.g., Suzuki-Miyaura and Heck reactions), oxidation, and reduction reactions. The phenyl ring and the alkyl substituent in this compound could modulate the electronic environment of the metal center, thereby impacting its catalytic performance.

Applications in Analytical Chemistry and Sensing Technologies

Chemosensors for Metal Ions, Anions, and Organic Molecules

The hydrazone scaffold is a popular framework in the design of small-molecule fluorescent and colorimetric chemosensors. researchgate.net The presence of both a nucleophilic amine nitrogen and a slightly electrophilic imine carbon within the hydrazone backbone facilitates non-covalent interactions with various analytes. researchgate.net This allows for the detection of cations, anions, and neutral molecules through observable changes in fluorescence or color. researchgate.net

Hydrazone-based sensors often incorporate a fluorophore or a chromophoric aromatic structure. researchgate.net The sensing mechanism frequently relies on processes like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of specific metal complexes that alter the electronic properties of the molecule, leading to a measurable signal. researchgate.netarkat-usa.org For instance, many hydrazone chemosensors exhibit weak initial fluorescence, which is significantly enhanced or "turned on" upon binding with a target ion. mdpi.com Conversely, some sensors operate on a "turn-off" mechanism, where fluorescence is quenched upon complexation. arkat-usa.org

Research has demonstrated the efficacy of hydrazine (B178648) and hydrazone derivatives in detecting a variety of metal ions. These compounds can form stable colored complexes, which is a principle used in contact-print processes for metal ion identification. mdpi.com The introduction of a thio/carbohydrazide group can further enhance the binding affinity for transition and heavy metals. mdpi.com Specific examples include peptidyl chemosensors with a tetraphenylethylene (B103901) fluorophore showing selective "turn-on" fluorescence for Hg²⁺ ions in aqueous solutions and pyridine-2,6-dicarboxamide-based sensors for the highly sensitive detection of Pb²⁺. mdpi.com Imidazole-phenazine derivatives have also been successfully employed as "turn-off" fluorescent chemosensors for Fe³⁺ ions. arkat-usa.org

Sensor Derivative Type Target Analyte Sensing Mechanism Detection Limit Key Features
Peptidyl chemosensor with tetraphenylethyleneHg²⁺Fluorescence "Turn-On"Not SpecifiedHigh selectivity in aqueous buffered solution. mdpi.com
Pyridine-2,6-dicarboxamide-based sensorPb²⁺UV-vis and fluorescence changes2.31 x 10⁻⁶ MHigh sensitivity and association constant (Ka) of 5.65 x 10⁸ M⁻². mdpi.com
Triazole-imidazole-based sensorAg⁺Fluorescence EmissionNot SpecifiedUltrafast response time (<30 s) in aqueous medium. mdpi.com
Imidazole-phenazine derivativeFe³⁺Fluorescence "Turn-Off"4.8 x 10⁻⁶ MHigh selectivity over a range of other common cations. arkat-usa.orgresearchgate.net

Chromatographic Detection and Separation Strategies

Gas chromatography (GC) is a prominent technique for the determination of hydrazine and its organic derivatives. researchgate.net For volatile compounds like unsymmetrical dimethylhydrazine (UDMH), direct analysis on packed columns is possible using polymer-based matrices such as Chromosorb 103 or Hayesep C. researchgate.net However, for many hydrazine derivatives, including those with lower volatility or higher polarity, direct analysis can be challenging due to issues like poor peak shape and low retention on capillary columns. researchgate.net

To overcome these limitations and enhance sensitivity, derivatization is a widely employed strategy. researchgate.net This process involves reacting the hydrazine derivative with a suitable reagent to form a new compound that is more amenable to chromatographic analysis. The resulting derivatives are typically more hydrophobic and less polar, which allows for effective pre-concentration using liquid-phase or solid-phase extraction. researchgate.net These derivatives are also designed to be stable under GC conditions and have higher boiling points, ensuring good retention and separation. researchgate.net The development of capillary gas chromatography (CGC) methods, particularly when coupled with a mass spectrometry detector (MSD), offers superior sensitivity, separation efficiency, and definitive identification of the analytes. researchgate.net

Emerging Roles in Organic Electronics and Photovoltaic Materials

Hydrazine derivatives are gaining attention for their application in organic electronics and photovoltaics, particularly in perovskite solar cells (PSCs) and dye-sensitized solar cells (DSSCs). researchgate.netnanochemres.org In PSCs, these derivatives have been explored as additives for defect passivation. researchgate.net For instance, in all-inorganic CsPbI₃ perovskites, the carboxyl and hydrazine groups of additives like benzoyl hydrazine can form strong chemical bonds with Pb²⁺ ions, effectively reducing defect density and improving the stability and efficiency of the solar cell. researchgate.net Some hydrazine derivatives also function as reductants, preventing the unwanted oxidation of Sn²⁺ in tin-lead mixed perovskite precursors, a critical factor for maintaining device performance and stability. rsc.org

Design Considerations for Light-Emitting Diodes (LEDs) and Dye-Sensitized Solar Cells (DSSCs)

In the realm of Dye-Sensitized Solar Cells (DSSCs), derivatives of this compound are integral to the design of advanced organic dyes. These dyes often follow a donor-π-spacer-acceptor (D-π-A) architecture. nanochemres.org In this design, the hydrazine moiety can act as a π-spacer or as an anchor group to graft the dye molecule onto the surface of a semiconductor like TiO₂. nanochemres.org The performance of the DSSC is critically dependent on the electronic properties of the dye, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nanochemres.org The energy gap between HOMO and LUMO (ΔEg) influences the light-harvesting properties of the dye, while the HOMO level itself is crucial for efficient dye regeneration by the electrolyte. nanochemres.orgnanochemres.org

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the geometric and electronic properties of new hydrazine-based dyes, guiding the synthesis of materials with optimized optoelectronic characteristics for enhanced solar cell performance. nanochemres.orgnanochemres.org

While the primary focus has been on photovoltaics, related heterocyclic structures containing nitrogen, such as imidazole-metal complexes and phenazine (B1670421) derivatives, have shown promise in the development of Organic Light-Emitting Diodes (OLEDs). arkat-usa.orgresearchgate.net These materials are valued for their electroluminescent properties. researchgate.net The design principles for these applications often involve creating stable, planar, and highly conjugated molecular structures that can efficiently facilitate charge injection, transport, and radiative recombination to produce light.

Application Derivative/Structure Function Key Design Principle/Finding
Perovskite Solar Cells (PSCs)Benzoyl hydrazineDefect PassivatorForms strong chemical bonds with Pb²⁺, reducing defects and enhancing efficiency to over 20%. researchgate.net
Perovskite Solar Cells (PSCs)Hydrochloride phenyl hydrazine with sulfonic amide groupReductant / PassivatorPrevents oxidation of Sn²⁺ in the precursor solution, improving stability and achieving high efficiency (22.01%). rsc.org
Dye-Sensitized Solar Cells (DSSCs)1-ethylidene-2-(2,4-dinitrophenyl)hydrazine derivativesD-π-A DyeHydrazine acts as a π-spacer and anchor; tuning donor groups modifies HOMO/LUMO levels to optimize light absorption and voltage. nanochemres.org
Organic Light-Emitting Diodes (OLEDs)Imidazole-containing d- and f-block metal complexesEmissive LayerUsed in the development of organic light-emitting diodes. researchgate.net

Future Research Directions and Unexplored Avenues for 1 Phenylpropan 2 Ylidene Hydrazine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of hydrazones, including (1-Phenylpropan-2-ylidene)hydrazine, often involves the use of hazardous solvents and acid catalysts. nih.govresearchgate.net The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Key research avenues include:

Mechanochemistry: Solvent-free or liquid-assisted grinding (LAG) methods have proven highly effective for hydrazone synthesis, often resulting in excellent yields (>99%) and eliminating the need for bulk solvents. rsc.org This approach is not only environmentally friendly but can also lead to the formation of different polymorphs or solvates compared to solution-based methods. rsc.org

Alternative Catalysts and Solvents: Research is focused on replacing traditional acid catalysts like acetic acid with more benign alternatives. nih.gov Meglumine, a biodegradable and inexpensive catalyst, has been shown to be effective in aqueous-ethanol media at room temperature. researchgate.net The use of "green" solvents, such as water or ethanol (B145695), and even solvent-free conditions like solid-state melt reactions, are being explored to minimize the environmental impact. rsc.orgacs.org

High-Pressure Synthesis: The application of high hydrostatic pressure (HHP) presents a novel, solvent- and catalyst-free method for synthesizing hydrazones. nih.gov This technique can produce near-quantitative yields with easier product isolation, significantly improving the process's green credentials. nih.gov

Solid-Phase Synthesis: For creating libraries of hydrazone derivatives, solid-phase synthesis techniques are being optimized using environmentally preferred solvents, which simplifies purification and reduces waste. nih.gov

MethodCatalyst/ConditionsKey AdvantagesYieldCitations
Mechanosynthesis Liquid-Assisted Grinding (LAG)Solvent-free, high efficiency, simple work-up>99% rsc.org
Melt Synthesis Solid-state reactionSolvent-free, efficient for specific hydrazone derivativesHigh rsc.org
Aqueous Synthesis Meglumine in aqueous-ethanolMild conditions, biodegradable catalyst, high purity90-98% researchgate.net
High-Pressure Synthesis Hydrostatic High Pressure (HHP)Solvent- and catalyst-free, nearly quantitative yieldsHigh nih.gov
Organocatalysis PyrrolidineUse of green solvents, simple filtrationExcellent acs.org

Exploration of Novel Reactivity Patterns and Pericyclic Reactions

Beyond its established role, the this compound scaffold is a candidate for discovering new reactivity patterns, particularly in the realm of concerted, stereospecific reactions.

Future explorations should focus on:

Pericyclic Reactions: These reactions, which proceed through a cyclic transition state, are sensitive to molecular orbital symmetry and offer precise control over stereochemistry. msu.edulibretexts.org The C=N bond and adjacent π-systems in hydrazones are suitable for participating in several types of pericyclic reactions:

Cycloadditions: Where two π-electron systems combine to form a ring. msu.edulibretexts.org

Electrocyclic Reactions: The concerted cyclization of a conjugated system. msu.edulibretexts.org

Sigmatropic Rearrangements: The migration of a σ-bond across a π-system. msu.edu

Cascade Reactions: The hydrazone moiety can act as an activating group to facilitate complex molecular transformations. Recent research has shown that hydrazones can participate in aminocatalytic cascade reactions, for instance, with α,β-unsaturated aldehydes to form complex heterocyclic structures like tetrahydroindolizines with high stereoselectivity. acs.org Designing this compound derivatives to participate in such cascades could lead to the efficient synthesis of novel polycyclic molecules.

Photoisomerization: Hydrazones are known photoswitches that can undergo reversible E/Z isomerization around the C=N double bond when activated by light. wikipedia.org This photochromic behavior is a key feature for developing light-responsive materials. wikipedia.org

Integration of Advanced Spectroscopic Techniques for In Situ Monitoring

To optimize reaction conditions and gain deeper mechanistic insights into the formation and reactions of this compound, the integration of advanced, real-time monitoring techniques is crucial.

Promising areas of development include:

Ex Situ and In Situ Reaction Monitoring: Techniques like Attenuated Total Reflectance (ATR) infrared spectroscopy and Powder X-ray Diffraction (PXRD) can be used to follow the progress of mechanochemical and vapor-mediated reactions in real-time or near real-time. rsc.orgnih.govresearchgate.net

Chemometric Analysis: Applying principal component analysis (PCA) to spectral data (e.g., from IR-ATR) allows for a detailed understanding of reaction profiles and precise determination of reaction endpoints, which is particularly useful for optimizing novel synthetic methods. nih.govresearchgate.netrsc.org

Advanced Spectroscopic Characterization: A combination of modern spectroscopic methods including 1H NMR, 13C NMR, and FT-IR, alongside X-ray diffraction, is essential for the unambiguous structural confirmation of new hydrazone derivatives and their reaction products. rsc.orgtandfonline.com For instance, the presence of the characteristic C=N stretching vibration in the FT-IR spectrum confirms the hydrazone linkage. tandfonline.com

TechniqueApplicationInformation GainedCitations
IR-ATR Spectroscopy Monitoring vapor-mediated and solution reactionsReaction profiles, conversion rates, detection of intermediates nih.govresearchgate.net
Powder X-ray Diffraction (PXRD) Monitoring mechanochemical (solid-state) reactionsPhase changes, reaction completion, polymorph identification rsc.orgnih.gov
Chemometrics (PCA) Analysis of spectroscopic dataDetailed reaction profiles, identification of reaction endpoints nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) Surface chemical analysisElemental composition, chemical state of surface atoms semanticscholar.org

Synergistic Computational-Experimental Approaches for Predictive Design

The combination of computational modeling and experimental work provides a powerful paradigm for accelerating the discovery and optimization of this compound-based systems. This synergy allows for the rational design of molecules with desired properties and a deeper understanding of their underlying chemical behavior.

Future directions in this area involve:

Predicting Reaction Kinetics and Mechanisms: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing insight into reaction kinetics. rsc.orgljmu.ac.uk For example, computational studies have helped rationalize how neighboring functional groups can enhance hydrazone exchange rates at near-neutral pH by stabilizing transition states through hydrogen bonding. rsc.orgljmu.ac.uk

Structure-Property Relationship Elucidation: Computational methods are instrumental in understanding the structure of complex hydrazone derivatives, such as metal complexes. rsc.orgresearchgate.net By correlating calculated structural parameters with experimentally observed spectroscopic data and biological activity, a clearer picture of structure-activity relationships can be developed. rsc.orgtandfonline.com

Virtual Screening and Molecular Docking: For applications in medicinal chemistry or materials science, computational docking can predict the binding of hydrazone derivatives to biological targets or their assembly into larger structures, guiding the synthesis of the most promising candidates. tandfonline.com

Research AreaComputational MethodExperimental ValidationKey InsightsCitations
Reaction Kinetics DFT (M06-2X/6-31G*)Kinetic studies (e.g., NMR, HPLC)Rationalization of rate enhancements, prediction of reaction pathways rsc.orgljmu.ac.uk
Molecular Structure DFT (B3LYP)X-ray diffraction, NMR, IR spectroscopyConfirmation of geometry, understanding of intramolecular interactions rsc.orgtandfonline.com
Chemical Reactivity QTAIM, Global Electrophilicity IndexSynthesis and characterizationIdentification of reactive sites, nature of chemical bonds tandfonline.com

Investigation of Supramolecular Assemblies and Self-Healing Materials

The hydrazone linkage is a dynamic covalent bond, meaning it can form and break reversibly under certain conditions. This property makes this compound an excellent candidate for incorporation into advanced supramolecular structures and smart materials.

Unexplored avenues include:

Dynamic Supramolecular Polymers: The reversible nature of the hydrazone bond can be used to create dynamic polymer systems. These materials can be controlled through component exchange (transimination) or by altering environmental conditions like pH, leading to the formation and dissociation of complex assemblies like nanowires. acs.org

Self-Healing Materials: The dynamic covalent chemistry of hydrazones is central to the design of self-healing materials. acs.org When a material containing hydrazone cross-links is damaged, the bonds can reform under specific stimuli (e.g., pH change, heat), restoring the material's integrity. acs.orgsigmaaldrich.com Embedding this compound derivatives into polymer networks, such as hydrogels, could yield novel self-healing systems. acs.org These materials work by having embedded microcapsules with healing agents that rupture upon damage, releasing compounds that polymerize and repair the structure. youtube.comyoutube.comyoutube.com

Metallo-Assemblies: Hydrazones are versatile ligands for forming complex, stimuli-responsive coordination compounds with metal ions. rsc.org The modular nature of this compound would allow for the synthesis of various metallogrids and cages whose assembly and properties could be controlled by external triggers. rsc.org

Exploration of this compound as a Scaffold for Stimuli-Responsive Materials

"Smart" materials that respond to external stimuli represent a frontier in materials science. The inherent chemical functionalities of the hydrazone group make it an ideal building block for such systems.

Future research should target:

pH-Responsive Systems: The hydrazone bond is labile under acidic conditions, a property that is widely exploited in drug delivery systems. nih.govnih.gov Polymeric nanoparticles or hydrogels cross-linked with this compound derivatives could be designed to be stable at physiological pH (7.4) but disassemble and release a payload in the acidic environments of tumors or lysosomes. nih.govnih.govrsc.org

Light-Responsive Materials: As photo-isomerizable molecules, hydrazones can be used to create materials that change their properties upon irradiation. wikipedia.org This could involve changes in color (photochromism), shape, or binding affinity. Integrating this compound into polymers could lead to photo-controlled actuators or release systems. rsc.orgrsc.org

Multi-Stimuli-Responsive Materials: A significant goal is to create materials that respond to multiple triggers. acs.orgnih.gov A system based on this compound could be designed to respond to both pH and light, offering more sophisticated control over material behavior. acs.org For example, a hydrogel could be designed to shrink or swell in response to a pH change, while its optical properties could be modulated by light. mdpi.com

StimulusUnderlying MechanismPotential ApplicationCitations
pH (Acidic) Hydrolysis of the C=N hydrazone bondControlled drug delivery in acidic tumor environments nih.govnih.govrsc.org
Light (UV/Vis) E/Z photo-isomerization around the C=N bondMolecular switches, photo-controlled release, optical data storage wikipedia.orgrsc.org
Chemicals/Ions Competitive binding, component exchangeChemical sensors, dynamic combinatorial libraries acs.orgrsc.org
Multiple Stimuli Combination of the above mechanismsAdvanced smart materials, multi-gated logic systems acs.orgacs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Phenylpropan-2-ylidene)hydrazine, and how can reaction conditions be optimized?

  • Answer: The synthesis typically involves a condensation reaction between a ketone (e.g., 1-phenylpropan-2-one) and hydrazine. Solvents like ethanol or methanol are used under acidic or basic conditions. Heating (~60–80°C) facilitates hydrazone formation. To optimize yield, parameters such as pH (3–5 for acid-catalyzed reactions), stoichiometric ratios (1:1.2 ketone:hydrazine), and reaction time (4–6 hours) should be systematically tested. Purification via recrystallization or column chromatography is recommended .

Q. How can the structure of this compound be confirmed experimentally?

  • Answer: Use a combination of:

  • NMR spectroscopy (¹H/¹³C NMR) to confirm the hydrazone linkage (C=N peak at ~160 ppm in ¹³C NMR) and aromatic protons.
  • FT-IR spectroscopy to identify N–H stretches (~3200 cm⁻¹) and C=N stretches (~1630 cm⁻¹).
  • Single-crystal X-ray diffraction (e.g., using SHELXL ) for definitive structural elucidation.
  • High-resolution mass spectrometry (HRMS) to verify molecular weight.

Q. What are the key chemical reactions involving this compound?

  • Answer: The compound participates in:

  • Oxidation : Forms oximes using H₂O₂ or KMnO₄.
  • Reduction : Produces amines with NaBH₄ or catalytic hydrogenation.
  • Substitution : Reacts with electrophiles (e.g., alkyl halides) at the hydrazine nitrogen.
  • Cyclization : Forms pyrazoles or indoles under acidic conditions (Fischer indole synthesis) .

Advanced Research Questions

Q. How can computational methods guide the design of hydrazine-catalyzed reactions involving this compound?

  • Answer: Density Functional Theory (DFT) studies can model reaction pathways, such as cycloreversion steps in carbonyl–olefin metathesis. Key parameters include activation energies, transition-state geometries, and substituent effects. For example, bicyclic hydrazine catalysts (e.g., [2.2.2]-hydrazines) show lower activation barriers compared to [2.2.1] analogs, improving reaction efficiency .

Q. What contradictions exist in reported biological activities of hydrazine derivatives, and how can they be resolved?

  • Answer: Some studies report anticancer activity via apoptosis induction, while others note toxicity discrepancies due to stereochemistry or metabolic stability. Resolution strategies:

  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring).
  • In vitro assays : Standardize cell lines (e.g., HepG2 for liver toxicity) and dose ranges.
  • Metabolic profiling : Use LC-MS to identify active metabolites .

Q. What crystallographic challenges arise during refinement of hydrazine derivatives, and how are they addressed?

  • Answer: Common issues include:

  • Disorder in aromatic rings : Resolved using SHELXL’s PART instructions to model alternative conformations.
  • Hydrogen bonding ambiguity : Apply restraints to N–H···O/N interactions based on geometric criteria.
  • Twinned crystals : Use TWIN/BASF commands in SHELXL for refinement .

Methodological Considerations

Q. How can reaction intermediates be trapped and characterized during hydrazone formation?

  • Answer: Use stopped-flow NMR or time-resolved IR to monitor transient species. For example, protonation of the carbonyl oxygen precedes nucleophilic attack by hydrazine. Quenching the reaction at intervals (e.g., 0–60 minutes) with dry ice allows isolation of intermediates for MS/MS analysis .

Q. What analytical techniques are critical for assessing purity in pharmacological studies?

  • Answer:

  • HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient).
  • DSC/TGA : Confirm thermal stability (decomposition >200°C).
  • Elemental analysis : Match C/H/N/O percentages to theoretical values within ±0.4% .

Key Research Gaps

  • Mechanistic studies on the role of substituents in modulating redox activity.
  • In vivo pharmacokinetics of hydrazine derivatives to bridge preclinical and clinical research.
  • Environmental impact assessments of synthetic byproducts (e.g., halogenated intermediates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.